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betaIG-H3 protein - 148710-76-3

betaIG-H3 protein

Catalog Number: EVT-1518470
CAS Number: 148710-76-3
Molecular Formula: C5H12N2O4S
Molecular Weight: 0
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Product Introduction

Source and Classification

BetaIG-H3 is classified as a member of the FAS1 domain-containing proteins. It is encoded by the TGFBI gene located on chromosome 5q31.1 in humans. The protein consists of an N-terminal signal peptide followed by four FAS1 domains and a C-terminal RGD motif, which is critical for integrin binding . It is widely expressed in various tissues but has been notably studied in the context of cancer biology, where it influences tumor progression and immune response .

Synthesis Analysis

Methods of Synthesis

BetaIG-H3 can be synthesized through recombinant DNA technology. This involves cloning the TGFBI gene into an expression vector, which is then introduced into host cells (such as bacteria or mammalian cells) for protein production. The protein can be purified from the culture medium using techniques such as affinity chromatography or ion-exchange chromatography.

Technical Details

  1. Cloning: The TGFBI gene is amplified using polymerase chain reaction techniques with specific primers.
  2. Transformation: The amplified gene is inserted into a plasmid vector and transformed into competent bacterial cells (e.g., Escherichia coli).
  3. Expression: Induction of protein expression can be achieved using IPTG (Isopropyl β-D-1-thiogalactopyranoside) in bacterial systems or by using specific promoters in mammalian cell lines.
  4. Purification: The expressed protein is harvested and purified using methods such as affinity chromatography with antibodies against betaIG-H3 or using His-tag purification if a His-tag was included during cloning.
Molecular Structure Analysis

Structure

The betaIG-H3 protein has a complex structure characterized by its multiple FAS1 domains which are crucial for its biological functions. The RGD motif at the C-terminus facilitates its interaction with integrins, promoting cell adhesion and migration .

Data

  • Molecular Weight: Approximately 68 kDa.
  • Amino Acid Length: 683 amino acids.
  • Structural Domains: Contains four FAS1 domains and an RGD sequence.
Chemical Reactions Analysis

Reactions

BetaIG-H3 participates in several biochemical reactions, primarily involving its interaction with extracellular matrix components and integrins. These interactions are essential for cellular adhesion processes and can influence cellular signaling pathways related to growth and migration.

Technical Details

  1. Binding Reactions: BetaIG-H3 binds to collagen and fibronectin through its FAS1 domains.
  2. Integrin Interaction: The RGD motif allows betaIG-H3 to interact with integrins such as αvβ3 and α3β1, which are involved in cell signaling pathways that regulate cell survival and proliferation .
Mechanism of Action

Process

The mechanism by which betaIG-H3 exerts its effects involves several steps:

  1. Cell Adhesion: BetaIG-H3 binds to integrins on the surface of target cells, facilitating adhesion to the extracellular matrix.
  2. Signal Transduction: This binding activates intracellular signaling pathways that promote cell survival, migration, and proliferation.
  3. Tumor Microenvironment Modulation: In cancer contexts, betaIG-H3 can reprogram immune cells within the tumor microenvironment, influencing tumor growth dynamics .

Data

Studies have shown that depletion of betaIG-H3 can enhance the activation of CD8+ T cells within tumors, leading to reduced tumor growth .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in physiological buffers.
  • Stability: Stable under physiological conditions but may denature under extreme pH or temperature changes.

Chemical Properties

  • pH Stability Range: Typically stable between pH 6 to 8.
  • Thermal Stability: Generally stable at temperatures below 37°C but may degrade at higher temperatures without proper storage conditions.
Applications

Scientific Uses

BetaIG-H3 has various applications in scientific research:

  • Cancer Research: Investigating its role in tumor progression and immune modulation.
  • Tissue Engineering: Utilizing its properties to enhance cell adhesion in biomaterials.
  • Diabetes Studies: Exploring its function in pancreatic islet survival and function .
  • Wound Healing Research: Studying its potential to promote tissue repair through enhanced cell migration and adhesion.
Molecular Characterization of BetaIG-H3

Genomic Organization and Evolutionary Conservation

BetaIG-H3 (TGFBIp) is encoded by the TGFBI gene, initially identified as a transforming growth factor-beta (TGF-β)-responsive transcript in lung adenocarcinoma cells. The gene spans ~34.8 kb in the human genome and comprises 17 exons. Evolutionary analyses reveal high conservation across vertebrates, with orthologs in mice (Tgfb1, chromosome 13B-C1), zebrafish, and birds. The promoter region contains canonical TGF-β response elements (e.g., Smad-binding motifs), enabling robust induction by TGF-β cytokines [2] [8] [9]. Fasciclin 1 (FAS1) domains, critical for protein function, exhibit >80% amino acid similarity between humans and mice, underscoring their structural and functional importance in extracellular matrix (ECM) biology [7] [9].

Table 1: Evolutionary Conservation of FAS1 Domains in BetaIG-H3

SpeciesGene LocusAmino Acid IdentityConserved Domains
Human5q31.1100%FAS1-1 to FAS1-4, RGD
Mouse13B-C192%FAS1-1 to FAS1-4, RGD
ZebrafishChr. 1878%FAS1-1 to FAS1-4, Partial RGD

Data derived from genomic alignment studies [7] [9]

Structural Domains and Functional Motifs

The betaIG-H3 protein (683 amino acids; ~68 kDa) features four tandem FAS1 domains (FAS1-1 to FAS1-4), an N-terminal secretory signal peptide (residues 1–24), and a C-terminal Arg-Gly-Asp (RGD) integrin-binding motif. Each FAS1 domain adopts a β-sandwich fold stabilized by hydrophobic cores, facilitating interactions with collagen and integrins [3] [6]. Key functional motifs include:

  • Cell-Adhesive Motifs:
  • NKDIL (FAS1-2; residues 354–358) and EPDIM (FAS1-4; residues 617–621) bind α3β1 integrin to mediate corneal epithelial adhesion [3].
  • YH Motif (FAS1-4; residues 571–572 and flanking Leu/Ile residues) engages αvβ5 integrin, supporting fibroblast and vascular smooth muscle adhesion [6].
  • RGD Sequence (residues 676–678): Serves as a ligand for αvβ3, αvβ5, and α5β1 integrins, modulating cell-ECM adhesion and apoptosis in tumor cells [8] [9].

Table 2: Functional Motifs in BetaIG-H3 FAS1 Domains

MotifLocationIntegrin ReceptorBiological Function
NKDILFAS1-2 (354–358)α3β1Keratinocyte adhesion and spreading
EPDIMFAS1-4 (617–621)α3β1Cell adhesion inhibition
YHFAS1-4 (563–580)αvβ5Fibroblast adhesion, angiogenesis
RGDC-terminus (676–678)αvβ3/αvβ5Apoptosis induction, tumor suppression

Functional data from mutational and peptide-blocking assays [3] [6] [8]

Post-Translational Modifications and Isoforms

BetaIG-H3 undergoes N-linked glycosylation at Asn-228 and Asn-453, critical for protein stability and secretion. Proteolytic processing generates C-terminal fragments (25–30 kDa) observed in corneal tissues and cell cultures, which may regulate amyloidogenesis in corneal dystrophies [1] [8]. Two primary isoforms are identified:

  • 68-kDa Isoform: Full-length secreted protein.
  • 78-kDa Isoform: An O-glycosylated variant with extended half-life, abundant in ECM deposits [8].Aberrant cleavage mutants (e.g., Arg124Cys) in corneal dystrophy exhibit resistance to proteolysis, promoting pathological amyloid aggregation [1] [9].

Table 3: Post-Translational Modifications of BetaIG-H3

ModificationSite(s)Functional Impact
N-glycosylationAsn-228, Asn-453Enhances secretion and ECM incorporation
Proteolytic cleavageArg-124, Arg-555Generates amyloidogenic fragments
Disulfide bondingCys-33, Cys-240Stabilizes FAS1 domain folding

Biochemical evidence from recombinant protein studies [1] [8]

Chromosomal Localization and Genetic Linkage

The TGFBI gene maps to human chromosome 5q31.1, a locus associated with autosomal dominant corneal dystrophies. Murine orthologs localize to chromosome 13B-C1 [7] [9]. Missense mutations (e.g., R124C, R555W) cluster in FAS1-4 and disrupt protein folding, leading to TGFBIp aggregation in corneal stroma. Genetic linkage studies confirm that 5q31 mutations cause corneal dystrophies, including:

  • Lattice Corneal Dystrophy Type 1 (R124C)
  • Granular Corneal Dystrophy Type 2 (R124H/R555W)Despite mutant aggregation, wild-type functions (collagen binding, cell adhesion) remain intact, implicating cornea-specific factors in pathology [1] [9].

Properties

CAS Number

148710-76-3

Product Name

betaIG-H3 protein

Molecular Formula

C5H12N2O4S

Synonyms

betaIG-H3 protein

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